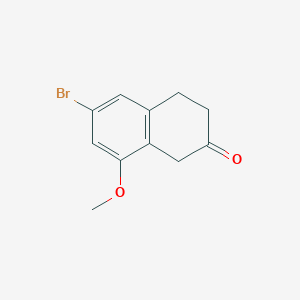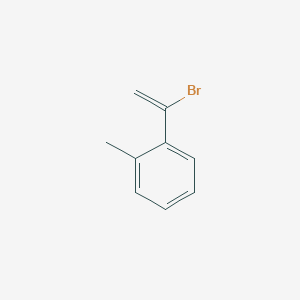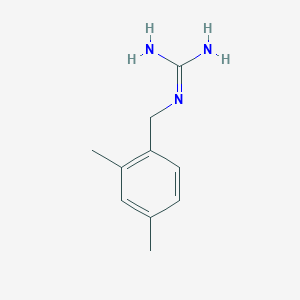
1-(2,4-Dimethylbenzyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylbenzyl)guanidine is a derivative of guanidine, a compound known for its high basicity and ability to form hydrogen bonds. This compound features a benzyl group substituted with two methyl groups at the 2 and 4 positions, attached to a guanidine moiety. Guanidine derivatives are widely recognized for their diverse applications in various fields, including pharmaceuticals, organocatalysis, and materials science .
准备方法
The synthesis of 1-(2,4-Dimethylbenzyl)guanidine typically involves the reaction of 2,4-dimethylbenzyl chloride with guanidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to achieve high yields .
Industrial production methods for guanidine derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
1-(2,4-Dimethylbenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(2,4-Dimethylbenzyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
作用机制
The mechanism of action of 1-(2,4-Dimethylbenzyl)guanidine involves its interaction with specific molecular targets. Guanidine derivatives are known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes. This action is particularly relevant in the treatment of muscle weakness and fatigue associated with certain neuromuscular disorders .
相似化合物的比较
1-(2,4-Dimethylbenzyl)guanidine can be compared with other guanidine derivatives, such as:
N,N’-Disubstituted guanidines: These compounds have similar basicity and hydrogen-bonding capabilities but differ in their substitution patterns and resulting properties.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have unique structural features that confer different biological activities and applications.
属性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC 名称 |
2-[(2,4-dimethylphenyl)methyl]guanidine |
InChI |
InChI=1S/C10H15N3/c1-7-3-4-9(8(2)5-7)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) |
InChI 键 |
CHGFKTPQFXYCAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CN=C(N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



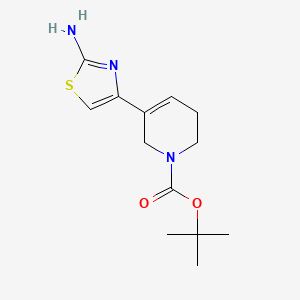
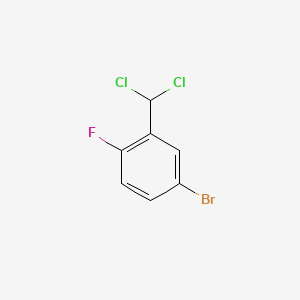
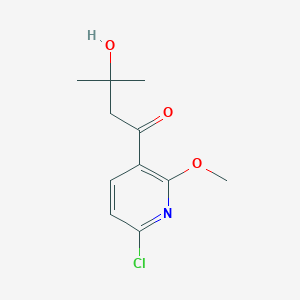
![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
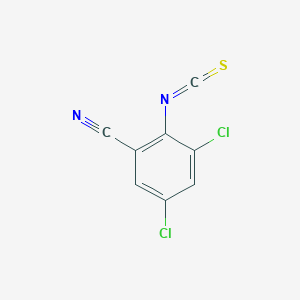
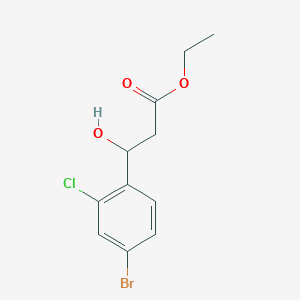
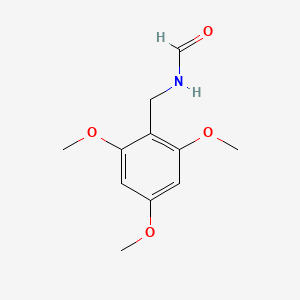
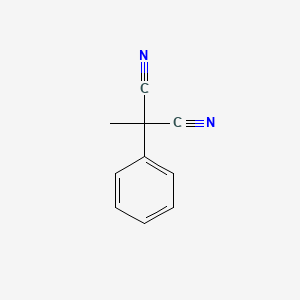
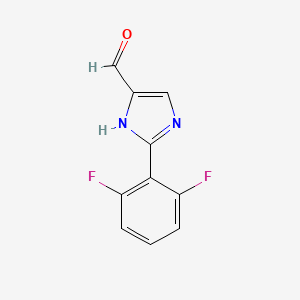
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
